molecular formula C15H24O3S B14381769 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene CAS No. 90183-89-4

1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene

Cat. No.: B14381769
CAS No.: 90183-89-4
M. Wt: 284.4 g/mol
InChI Key: GDEHNQYIRDDEQG-UHFFFAOYSA-N
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Description

1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butane-1-sulfonyl group and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with butane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the butane-1-sulfonyl group. The resulting intermediate is then reacted with 1-bromobutane under basic conditions to introduce the butoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene: Contains a sulfinyl group instead of a sulfonyl group.

    1-[4-(Butane-1-sulfonyl)butoxy]-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.

    1-[4-(Butane-1-sulfonyl)butoxy]-4-chlorobenzene: Contains a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the butane-1-sulfonyl and butoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

90183-89-4

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-butylsulfonylbutoxy)-4-methylbenzene

InChI

InChI=1S/C15H24O3S/c1-3-4-12-19(16,17)13-6-5-11-18-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

GDEHNQYIRDDEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCCCOC1=CC=C(C=C1)C

Origin of Product

United States

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